1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea
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Overview
Description
1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its unique structure, which includes both chloroethyl and chloromethylphenyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 2-chloro-6-methylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of amines and other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ureas, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .
Scientific Research Applications
1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl N-(2-chloro-6-methylphenyl)carbamate
- 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide
- 2-Chloro-6-methylphenyl isocyanide
Uniqueness
1-(2-Chloroethyl)-3-(2-chloro-6-methylphenyl)urea is unique due to its specific combination of chloroethyl and chloromethylphenyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
102433-33-0 |
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Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2-chloro-6-methylphenyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O/c1-7-3-2-4-8(12)9(7)14-10(15)13-6-5-11/h2-4H,5-6H2,1H3,(H2,13,14,15) |
InChI Key |
FZFDNTFTOFLAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NCCCl |
Origin of Product |
United States |
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